Ivarmacitinib is an orally available inhibitor of Janus-associated kinase 1 (JAK1), with potential antineoplastic activity. Upon oral administration, ivarmacitinib binds to and inhibits JAK1, thereby preventing JAK-dependent signaling. This may lead to an inhibition of cellular proliferation in JAK1-overexpressing tumor cells. The JAK-STAT (signal transducer and activator of transcription) signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types. Additionally, JAK1 may be a primary driver of STAT3 phosphorylation and signaling, which plays a role in neoplastic transformation, resistance to apoptosis, tumor angiogenesis, metastasis, immune evasion, and treatment resistance.
SHR0302
CAS No.: 1445987-21-2
Cat. No.: VC0543149
Molecular Formula: C18H22N8O2S
Molecular Weight: 414.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1445987-21-2 |
---|---|
Molecular Formula | C18H22N8O2S |
Molecular Weight | 414.5 g/mol |
IUPAC Name | (3aS,6aR)-N-(3-methoxy-1,2,4-thiadiazol-5-yl)-5-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide |
Standard InChI | InChI=1S/C18H22N8O2S/c1-25(15-13-3-4-19-14(13)20-9-21-15)12-5-10-7-26(8-11(10)6-12)18(27)23-17-22-16(28-2)24-29-17/h3-4,9-12H,5-8H2,1-2H3,(H,19,20,21)(H,22,23,24,27)/t10-,11+,12? |
Standard InChI Key | DNBCBAXDWNDRNO-FOSCPWQOSA-N |
Isomeric SMILES | CN(C1C[C@@H]2CN(C[C@@H]2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5 |
SMILES | CN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5 |
Canonical SMILES | CN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5 |
Appearance | Solid powder |
Introduction
Clinical Development in Atopic Dermatitis
Phase II Trial Design
A randomized, double-blind, placebo-controlled, multicenter phase II trial was conducted in China between October 2019 and August 2020 to evaluate the efficacy and safety of SHR0302 in patients with moderate to severe atopic dermatitis. The study enrolled 105 patients aged 18-75 years who were nonresponsive or intolerant to topical or conventional systemic treatments. Patients were randomly assigned in a 1:1:1 ratio to receive SHR0302 4 mg once daily, SHR0302 8 mg once daily, or placebo for 12 weeks .
Efficacy Outcomes
The primary efficacy endpoint was the proportion of patients achieving Investigator's Global Assessment (IGA) response, defined as an IGA score of 0 (clear) or
1 (almost clear) with improvement of ≥2 grades at week 12. Secondary efficacy assessments included Eczema Area and Severity Index (EASI) and pruritus Numerical Rating Scale (NRS) scores .
Table 1: Primary and Secondary Efficacy Endpoints in Atopic Dermatitis Phase II Trial
Endpoint | SHR0302 4 mg (n=35) | SHR0302 8 mg (n=35) | Placebo (n=35) |
---|---|---|---|
IGA Response at Week 12 | 25.7% (p=0.022) | 54.3% (p<0.001) | 5.7% |
EASI75 at Week 12 | 51.4% (p=0.013) | 74.3% (p<0.001) | 22.9% |
NRS ≥3-point improvement | 65.7% (p<0.001) | 74.3% (p<0.001) | 22.9% |
At week 12, IGA response was achieved in nine patients (25.7%; 90% confidence interval [CI] 13.6-37.9%; p = 0.022) in the SHR0302 4 mg group, 19 patients (54.3%; 90% CI 40.4-68.1%; p < 0.001) in the SHR0302 8 mg group, and two patients (5.7%; 90% CI 0.0-12.2%) in the placebo group. The results demonstrated a dose-dependent efficacy, with the 8 mg dose showing consistently superior results across all efficacy parameters compared to the 4 mg dose .
EASI75 (75% improvement in EASI score) was achieved in 51.4% (p = 0.013), 74.3% (p < 0.001), and 22.9% of patients in the SHR0302 4 mg, SHR0302 8 mg, and placebo groups, respectively. Similarly, an NRS ≥3-point improvement in pruritus occurred in 65.7% (p < 0.001), 74.3% (p < 0.001), and 22.9% of patients, respectively, indicating significant relief from itch in the treatment groups compared to placebo .
Clinical Development in Rheumatoid Arthritis
Phase III Trial Design
A multicenter, randomized, placebo-controlled, double-blind phase III study (NCT04333771) was conducted to assess the efficacy and safety of SHR0302 in patients with moderate to severe active rheumatoid arthritis (RA) who had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs). Eligible patients, aged 18-75 years, diagnosed with RA according to the 2010 American College of Rheumatology/European League Against Rheumatism (ACR/EULAR) criteria, were randomized in a 1:1:1 ratio to receive either placebo, SHR0302 4 mg, or SHR0302 8 mg, administered orally once daily for 24 weeks .
The study design included stratification by concomitant csDMARDs use at baseline, considering three scenarios: methotrexate at a dose of ≥15 mg/week or leflunomide at 20 mg/day; methotrexate at <15 mg/week or leflunomide at <20 mg/day; or no usage of either methotrexate or leflunomide. After the initial 24-week period, patients who were initially assigned to the placebo group were switched to receive SHR0302 4 mg for an additional 28 weeks, while those originally assigned to SHR0302 continued with their initial dosage .
Efficacy Outcomes
The primary endpoint was the proportion of patients who achieved a 20% improvement in the American College of Rheumatology response criteria (ACR20) at Week 24 .
Topical Formulation Development
Phase I Trial Design
A phase I clinical trial (registration number: CTR20192188) was conducted to investigate the safety, tolerability, and pharmacokinetics of single and multiple-dose topical skin application of SHR0302 base ointment in healthy adult subjects. The study consisted of two parts :
-
Part 1: A single-dose ascending study with four dose levels in 32 healthy Australian adults (8 subjects in each dose group). Subjects were randomized 3:1 to a single-dose topical skin application of SHR0302 base ointment or placebo. The dose escalated from 1% SHR0302 base ointment on 3% of body surface area (BSA) to 2% SHR0302 base ointment on 20% of BSA.
-
Part 2: A combined single and multiple-dose ascension study with two dose levels in 20 healthy Chinese adults (10 subjects in each dose group). Subjects were randomized 4:1 to a combination of single and multiple doses for consecutive 10 days of topical application of either 1% SHR0302 base ointment on 20% BSA or 2% SHR0302 base ointment on 20% BSA.
Application in Chronic Graft-Versus-Host Disease
SHR0302 has also been investigated in combination with prednisone for an unspecified condition, likely chronic graft-versus-host disease (cGVHD) based on the context. A trial enrolled 18 patients between April 2020 and July 2022, with a median follow-up period of 20.7 months (95% CI: 17.1–24.2) up to May 2023. The median duration of treatment with SHR0302 was 6.3 months (range, 1.1–20.3), and for SHR0302-prednisone combination was 4.5 months (range, 1.1–20.3) .
Among the enrolled patients, the median age was a relatively young 47 years (range, 31–64), and the median time from allogeneic hematopoietic stem cell transplantation (allo-HSCT) to cGVHD diagnosis was 6.6 months (range, 4.0–18.0). The disease presentation was predominantly severe, with 11 patients (61.1%) having severe cGVHD and 7 having moderate cGVHD. The most common sites of involvement were skin (66.7%) and mouth (50.0%), with lung (5.6%) and genital tract (5.6%) involvement also reported .
Pharmacological Properties
Selectivity Profile
SHR0302 is characterized by its selective inhibition of JAK1 over other JAK family members. According to available data, the compound exhibits more than 10-fold selectivity for JAK1 compared to JAK2, positioning it as a targeted JAK1 inhibitor . This selectivity profile is important in the context of JAK inhibitor therapy, as it may help minimize certain off-target effects associated with broader JAK inhibition.
Future Directions and Ongoing Research
The clinical development of SHR0302 continues to expand across multiple therapeutic areas. The encouraging results from phase II and III trials in atopic dermatitis and rheumatoid arthritis, respectively, suggest potential applications in other inflammatory conditions. The development of both oral and topical formulations also provides flexibility in addressing various disease manifestations and patient needs.
As of April 2023, four patients were still undergoing SHR0302 treatment in the study examining its application in what appears to be chronic graft-versus-host disease, indicating ongoing evaluation of long-term safety and efficacy in this indication .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume